molecular formula C17H13N B12588234 Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- CAS No. 647028-07-7

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-

Cat. No.: B12588234
CAS No.: 647028-07-7
M. Wt: 231.29 g/mol
InChI Key: UTOVHZXGOVTGHY-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is an organic compound with the molecular formula C17H13N. This compound is characterized by the presence of a benzonitrile group attached to a cyclobutene ring, which is further substituted with a phenyl group. It is a colorless liquid that is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method typically requires the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is often produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) in the presence of a catalyst. The resulting product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pesticides, and advanced coatings

Mechanism of Action

The mechanism of action of benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form coordination complexes with metals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is unique due to its combination of a benzonitrile group with a cyclobutene ring and a phenyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

CAS No.

647028-07-7

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

4-(2-phenylcyclobuten-1-yl)benzonitrile

InChI

InChI=1S/C17H13N/c18-12-13-6-8-15(9-7-13)17-11-10-16(17)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

UTOVHZXGOVTGHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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